Cas no 1014-77-3 (6-chloro-N-cyclohexylpyridazin-3-amine)
6-chloro-N-cyclohexylpyridazin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-chloro-N-cyclohexylpyridazin-3-amine
- 3-CHLORO-6-(CYCLOHEXYLAMINO)PYRIDAZINE
- 3-CHLORO-6-CYCLOHEXYLAMINOPYRIDAZINE
- 3-Pyridazinamine,6-chloro-N-cyclohexyl-
- 3-Chlor-6-cyclohexylamino-pyridazin
- BB_SC-8344
- (6-Chloro-pyridazin-3-yl)-cyclohexyl-aMine
- 6-Chloro-N-cyclohexylpyridazin-3-amine, 3-Chloro-6-(cyclohexylamino)-1,2-diazine, [(6-Chloropyridazin-3-yl)amino]cyclohexane
- 1014-77-3
- SCHEMBL5644767
- EN300-1225253
- HMS1689M05
- SR-01000331618
- F1967-2148
- BAA01477
- AKOS000747447
- VS-09104
- A897148
- SR-01000331618-1
- 3-Pyridazinamine, 6-chloro-N-cyclohexyl-
- CS-0439771
- DTXSID10390464
- MFCD00968568
- BBL029095
- STK903298
-
- MDL: MFCD00968568
- Inchi: 1S/C10H14ClN3/c11-9-6-7-10(14-13-9)12-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,14)
- InChI Key: PMMCLFWZCPFXAP-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(N=N1)NC1CCCCC1
Computed Properties
- Exact Mass: 211.08800
- Monoisotopic Mass: 211.0876252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 37.8Ų
Experimental Properties
- PSA: 37.81000
- LogP: 2.94760
6-chloro-N-cyclohexylpyridazin-3-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-chloro-N-cyclohexylpyridazin-3-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-chloro-N-cyclohexylpyridazin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029186221-5g |
6-Chloro-N-cyclohexylpyridazin-3-amine |
1014-77-3 | 95% | 5g |
$183.60 | 2023-09-04 | |
| Alichem | A029186221-10g |
6-Chloro-N-cyclohexylpyridazin-3-amine |
1014-77-3 | 95% | 10g |
$305.28 | 2023-09-04 | |
| TRC | C363685-100mg |
3-Chloro-6-cyclohexylaminopyridazine |
1014-77-3 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C363685-250mg |
3-Chloro-6-cyclohexylaminopyridazine |
1014-77-3 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | C363685-500mg |
3-Chloro-6-cyclohexylaminopyridazine |
1014-77-3 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | C363685-1g |
3-Chloro-6-cyclohexylaminopyridazine |
1014-77-3 | 1g |
$ 98.00 | 2023-04-18 | ||
| Chemenu | CM102308-10g |
6-Chloro-N-cyclohexylpyridazin-3-amine |
1014-77-3 | 95% | 10g |
$333 | 2021-08-06 | |
| Chemenu | CM102308-25g |
6-Chloro-N-cyclohexylpyridazin-3-amine |
1014-77-3 | 95% | 25g |
$604 | 2021-08-06 | |
| Fluorochem | 210782-1g |
6-Chloro-N-cyclohexylpyridazin-3-amine |
1014-77-3 | 95% | 1g |
£100.00 | 2022-03-01 | |
| Fluorochem | 210782-5g |
6-Chloro-N-cyclohexylpyridazin-3-amine |
1014-77-3 | 95% | 5g |
£300.00 | 2022-03-01 |
6-chloro-N-cyclohexylpyridazin-3-amine Suppliers
6-chloro-N-cyclohexylpyridazin-3-amine Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 6-chloro-N-cyclohexylpyridazin-3-amine
6-Chloro-N-cyclohexylpyridazin-3-amine (CAS No. 1014-77-3): An Overview of a Promising Compound in Medicinal Chemistry
6-Chloro-N-cyclohexylpyridazin-3-amine (CAS No. 1014-77-3) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, also known as CCPA, belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of a chloro substituent and a cyclohexylamine group imparts distinct chemical and biological properties to this molecule, making it a valuable candidate for various research and development activities.
The chemical structure of 6-chloro-N-cyclohexylpyridazin-3-amine consists of a pyridazine ring with a chlorine atom at the 6-position and a cyclohexylamine group attached to the 3-position. This arrangement provides the compound with a balanced combination of lipophilicity and hydrophilicity, which is crucial for its bioavailability and cellular uptake. The cyclohexylamine moiety, in particular, contributes to the compound's ability to interact with various biological targets, such as receptors and enzymes.
Recent studies have highlighted the potential of 6-chloro-N-cyclohexylpyridazin-3-amine in several therapeutic areas. One notable application is its use as an antagonist for the adenosine A1 receptor, which plays a critical role in modulating various physiological processes, including pain perception, sleep, and cardiovascular function. Research published in the Journal of Medicinal Chemistry has demonstrated that CCPA exhibits high affinity and selectivity for the A1 receptor, making it a promising lead compound for the development of novel analgesic and anti-inflammatory drugs.
In addition to its receptor antagonistic properties, 6-chloro-N-cyclohexylpyridazin-3-amine has also shown potential as an inhibitor of certain enzymes involved in disease pathways. For instance, studies have reported that CCPA can inhibit the activity of phosphodiesterase (PDE) enzymes, which are key regulators of cyclic nucleotide signaling pathways. By modulating PDE activity, CCPA may offer therapeutic benefits in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
The pharmacokinetic profile of 6-chloro-N-cyclohexylpyridazin-3-amine has been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have shown that CCPA exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with good penetration into target tissues. The compound is metabolized primarily by hepatic enzymes, leading to the formation of inactive metabolites that are efficiently eliminated from the body.
Clinical trials involving 6-chloro-N-cyclohexylpyridazin-3-amine are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have indicated that CCPA is well-tolerated at therapeutic doses, with no significant adverse effects observed. These findings have paved the way for further clinical investigations to explore its potential in treating various medical conditions.
The synthetic route for producing 6-chloro-N-cyclohexylpyridazin-3-amine has been optimized to ensure high yield and purity. The synthesis typically involves several steps, including the formation of a pyridazine ring followed by functional group modifications to introduce the chloro and cyclohexylamine substituents. Advanced synthetic techniques and catalysts have been employed to enhance the efficiency and scalability of the process, making it feasible for large-scale production.
In conclusion, 6-chloro-N-cyclohexylpyridazin-3-amine (CAS No. 1014-77-3) represents a promising compound with diverse applications in medicinal chemistry. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, CCPA is poised to play a significant role in advancing drug discovery efforts and improving patient outcomes.
1014-77-3 (6-chloro-N-cyclohexylpyridazin-3-amine) Related Products
- 604754-56-5(6-Chloro-N-cyclopentylpyridazin-3-amine)
- 62776-13-0(1,6-Hexanediamine, N,N'-bis(6-chloro-3-pyridazinyl)-)
- 62776-12-9(1,5-Pentanediamine, N,N'-bis(6-chloro-3-pyridazinyl)-)
- 62040-02-2(N-(butan-2-yl)-6-chloropyridazin-3-amine)
- 1420788-19-7(4-((6-Chloropyridazin-3-yl)amino)cyclohexan-1-ol)
- 1010422-26-0(6-chloro-n-cyclobutylpyridazin-3-amine)
- 1185307-10-1((6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride)
- 141193-14-8(3-Pyridazinamine, 6-chloro-N-cyclohexyl-N-methyl-)
- 1185312-21-3(6-Chloro-N-4-piperidinyl-3-pyridazinamine hydrochloride)
- 941294-42-4(6-Chloro-N-pentylpyridazin-3-amine)